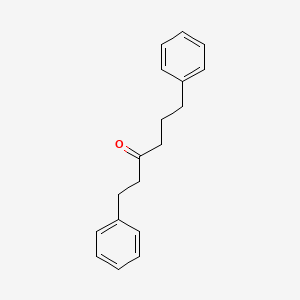

3-Hexanone, 1,6-diphenyl-

Description

Foundational Aspects within Diketone and Diphenyl Compound Chemistry

While not a diketone itself, its isomer, 1,6-diphenylhexane-3,4-dione, is a diketone and provides a useful point of comparison. Diketones are organic compounds containing two carbonyl groups and are of significant interest due to their versatile reactivity and ability to form metal complexes. The study of related diketones helps to understand the potential chemical behavior of 3-Hexanone, 1,6-diphenyl-.

Scope and Significance of Academic Inquiry into 3-Hexanone, 1,6-diphenyl-

Academic research into 3-Hexanone, 1,6-diphenyl- and its derivatives is often linked to their potential applications in medicinal chemistry. Phenyl ketone derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.gov For instance, research on novel synthetic phenyl ketone derivatives has shown their potential as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov

Furthermore, structurally similar compounds are investigated as intermediates in the synthesis of pharmaceuticals. For example, (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a critical chiral intermediate in the synthesis of antiretroviral drugs like ritonavir (B1064) and lopinavir. While direct research on the applications of 3-Hexanone, 1,6-diphenyl- is not extensively documented, its structural motifs suggest its potential as a scaffold in the development of new therapeutic agents.

Historical Context of Related Phenyl-Substituted Ketones in Organic Synthesis

The synthesis of aromatic ketones, including phenyl-substituted ketones, has a rich history, with the Friedel-Crafts acylation being a cornerstone reaction. askfilo.com Discovered by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. libretexts.org This method remains a fundamental tool for the preparation of aryl ketones. chemguide.co.uk

The Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, for example, would yield a phenyl hexanone derivative. rsc.org The development of various catalysts and reaction conditions over the years has expanded the scope and efficiency of this reaction, allowing for the synthesis of a wide array of substituted aromatic ketones. researchgate.net The study of these historical synthetic methods provides the foundation for the modern synthesis of complex molecules like 3-Hexanone, 1,6-diphenyl-.

Chemical and Physical Properties of 3-Hexanone, 1,6-diphenyl-

| Property | Value | Source |

| IUPAC Name | 1,6-diphenylhexan-3-one | nih.gov |

| Molecular Formula | C₁₈H₂₀O | nih.gov |

| Molecular Weight | 252.3 g/mol | nih.gov |

| XLogP3-AA | 4.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Spectroscopic Data of a Related Isomer: 1,6-Diphenylhexane-3,4-dione

| Spectroscopic Method | Observation | Source |

| ¹H NMR | Aromatic protons appear at δ 7.2–7.8 ppm | |

| ¹³C NMR | Carbonyl carbons resonate between δ 190–210 ppm | |

| Infrared (IR) Spectroscopy | Strong absorption bands near 1700 cm⁻¹ (C=O stretching) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

116628-22-9 |

|---|---|

Molecular Formula |

C18H20O |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

1,6-diphenylhexan-3-one |

InChI |

InChI=1S/C18H20O/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |

InChI Key |

LRFVOCFZFSGKFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Hexanone, 1,6 Diphenyl

Reaction Mechanisms Involving the Ketone Moiety

The ketone functional group is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond and the presence of lone pair electrons on the oxygen atom.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles, leading to addition reactions. This is a characteristic reaction of ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol product.

Condensation reactions are a subsequent step to nucleophilic addition, involving the elimination of a small molecule, typically water. For example, the reaction with primary amines or their derivatives forms imines (Schiff bases) through a carbinolamine intermediate.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reagent/Nucleophile | Product Type | General Product Structure |

|---|---|---|

| Organometallic (e.g., R-MgBr, R-Li) | Tertiary Alcohol | R-C(OH)(CH₂CH₂Ph)₂ |

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Ph(CH₂)₂CH(OH)CH₂CH₂Ph |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ph(CH₂)₂C(=NR)CH₂CH₂Ph |

| Hydroxylamine (NH₂OH) | Oxime | Ph(CH₂)₂C(=NOH)CH₂CH₂Ph |

These reactions are foundational in synthetic chemistry for building molecular complexity.

The hydrogen atoms on the carbons alpha to the carbonyl group (C-2 and C-4 positions) of 3-Hexanone, 1,6-diphenyl- are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate anion is a powerful nucleophile and can react with various electrophiles, such as alkyl halides or acyl halides, to form new carbon-carbon bonds at the α-position.

The process of enolization, the formation of the enolate or its corresponding enol tautomer, is a critical preliminary step. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this symmetrical ketone, the enolates formed by deprotonation at C-2 and C-4 are identical.

Table 2: Key Processes at the Alpha-Carbon

| Process | Reagents | Intermediate | Product |

|---|---|---|---|

| Enolate Formation | Strong Base (e.g., LDA, NaH) | Enolate Anion | N/A |

| Alpha-Alkylation | 1. Base 2. Alkyl Halide (R-X) | Enolate Anion | α-Alkylated Ketone |

This reactivity allows for the elaboration of the carbon skeleton adjacent to the ketone functional group.

The carbonyl group can undergo both oxidation and reduction.

Reduction : The most common transformation is the reduction of the ketone to a secondary alcohol, 1,6-diphenylhexan-3-ol. This is readily achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished under more forceful conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, yielding 1,6-diphenylhexane.

Oxidation : Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, cleavage of a carbon-carbon bond adjacent to the carbonyl can occur. A more synthetically useful oxidative reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. For an unsymmetrical ketone, the migratory aptitude of the adjacent groups determines the product. In the case of 3-Hexanone, 1,6-diphenyl-, the two groups are an ethyl group and a 3-phenylpropyl group. The group with the higher migratory aptitude (typically the more substituted group) will migrate, leading to the formation of an ester.

Reactivity Pertaining to the Phenyl Substituents

The two terminal phenyl rings are also sites of chemical reactivity, primarily through electrophilic aromatic substitution and photochemical processes.

The phenyl rings can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The alkyl ketone chain attached to the benzene (B151609) ring acts as an electron-donating group (by hyperconjugation) and is therefore an activating group. It directs incoming electrophiles to the ortho and para positions.

Common aromatic functionalization reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the rings.

Halogenation : Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group.

These reactions allow for the synthesis of a wide variety of substituted derivatives of 3-Hexanone, 1,6-diphenyl-. researchgate.net

Aromatic ketones can absorb light, promoting them to an excited state that can undergo unique chemical reactions. libretexts.org While 3-Hexanone, 1,6-diphenyl- is not a diaryl ketone in the sense of benzophenone (B1666685) (where the carbonyl is directly conjugated to two phenyl rings), its photochemical behavior can be understood by analogy.

Upon irradiation, the ketone can be excited to a singlet state, which may then convert to a more stable triplet state. This excited triplet state can behave like a diradical and is capable of abstracting a hydrogen atom from a suitable donor. union.edu In the case of 3-Hexanone, 1,6-diphenyl-, this hydrogen abstraction can occur intramolecularly from the aliphatic chain, leading to the formation of a biradical intermediate. These intermediates can then undergo cyclization to form cyclobutanol (B46151) derivatives or other rearrangement and fragmentation products. researchgate.net

The presence of benzylic hydrogens (at C-1 and C-6) and hydrogens alpha to the carbonyl provides sites for radical initiation. Radical reactions, initiated by light or a chemical initiator, can lead to a variety of products through coupling, disproportionation, or rearrangement pathways. mdpi.com For instance, the photoreduction of diaryl ketones in the presence of a hydrogen donor like isopropyl alcohol is a classic photochemical reaction that proceeds via radical intermediates. libretexts.orgunion.edu

Kinetic and Thermodynamic Aspects of 3-Hexanone, 1,6-diphenyl- Transformations

General principles of chemical kinetics and thermodynamics can, however, provide a foundational understanding of the expected behavior of this compound. The reactivity of the carbonyl group in 3-Hexanone, 1,6-diphenyl- is influenced by the presence of the two phenyl groups at the 1 and 6 positions. These aromatic rings can exert electronic and steric effects on the ketone functionality, thereby influencing the rates and equilibria of its reactions.

For instance, in nucleophilic addition reactions, a common transformation for ketones, the electrophilicity of the carbonyl carbon is a key determinant of reactivity. The phenyl groups, through their electron-donating or withdrawing capabilities (depending on the reaction conditions and mechanism), can modulate this electrophilicity. Steric hindrance from the bulky phenyl groups and the hexanone backbone could also play a significant role in dictating the approach of nucleophiles to the carbonyl center, thereby affecting the kinetics of the reaction.

In the absence of specific data for 3-Hexanone, 1,6-diphenyl-, researchers often draw analogies from studies on structurally related ketones. For example, kinetic studies on the enolate formation of various acyclic ketones provide insights into how structural features influence deprotonation rates. The thermodynamic stability of the resulting enolates is also a critical factor in determining product distributions in reactions proceeding under thermodynamic control. However, it is crucial to recognize that direct extrapolation of such data to 3-Hexanone, 1,6-diphenyl- would be speculative without dedicated experimental or computational studies.

Advanced Derivatization and Structural Modification of 3 Hexanone, 1,6 Diphenyl

Synthesis of Substituted 1,6-Diphenyl-3-hexanone Analogues

The synthesis of analogues of 1,6-diphenyl-3-hexanone can be approached by modifying either the central aliphatic chain or the peripheral aromatic rings. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

The introduction of heteroatoms, particularly nitrogen, into the hexanone backbone is a key strategy for creating analogues with significantly different chemical properties. The Mannich reaction is a classic and highly effective method for achieving this transformation. wikipedia.org This three-component condensation involves the reaction of the ketone (1,6-diphenyl-3-hexanone), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. oarjbp.com

The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the 1,6-diphenyl-3-hexanone at either the C-2 or C-4 position. The final product is a β-amino-carbonyl compound, also known as a Mannich base, which incorporates a nitrogen atom into the structure. wikipedia.orgthaiscience.info This process effectively replaces a hydrogen atom on the backbone with an aminoalkyl group, leading to the formation of a novel aza-analogue.

A prominent application of this strategy is the synthesis of piperidone derivatives. Mannich bases derived from ketones are valuable intermediates for the synthesis of heterocyclic systems, including the piperidine (B6355638) ring, which is a common motif in natural products and pharmaceuticals. researchgate.netresearchgate.net Through intramolecular cyclization or related condensation reactions, the acyclic β-amino ketone derivatives of 1,6-diphenyl-3-hexanone can serve as precursors to 4-piperidone (B1582916) structures bearing phenyl and phenethyl substituents. This cyclization introduces a nitrogen atom directly into a new ring system built from the original hexanone backbone.

Table 1: Potential Heteroatomic Analogues via Mannich Reaction This table is generated based on established chemical principles of the Mannich reaction.

| Reactants | Resulting Structure | Key Feature |

|---|---|---|

| 1,6-diphenyl-3-hexanone + Formaldehyde + Dimethylamine | 2-(Dimethylaminomethyl)-1,6-diphenyl-3-hexanone | Introduction of a tertiary amine |

| 1,6-diphenyl-3-hexanone + Formaldehyde + Aniline | 1,6-Diphenyl-2-(phenylaminomethyl)-3-hexanone | Incorporation of an aromatic amine |

The two phenyl rings of 1,6-diphenyl-3-hexanone offer broad opportunities for structural diversification. Substituents can be introduced either by using pre-functionalized starting materials in the initial synthesis of the scaffold or by direct modification of the final molecule.

One robust synthetic approach involves building the scaffold from substituted aromatic precursors. For example, a Friedel-Crafts acylation using a substituted phenylacetyl chloride on a substituted benzene (B151609), followed by chain extension and reduction steps, would yield a 1,6-diphenyl-3-hexanone with a defined substitution pattern on both rings. This method allows for precise control over the placement of functional groups.

Alternatively, direct electrophilic aromatic substitution on the parent 1,6-diphenyl-3-hexanone molecule can be employed. Standard protocols for nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), or Friedel-Crafts alkylation/acylation can introduce a wide range of functional groups onto the phenyl rings. The presence of the alkyl chain connected to the rings directs incoming electrophiles primarily to the ortho and para positions. The specific reaction conditions would need to be optimized to control the degree of substitution and manage potential side reactions involving the ketone group.

Table 2: Examples of Phenyl Ring Diversification Strategies This table outlines general and established synthetic strategies as applied to the target molecule.

| Reaction Type | Reagents | Potential Product (Illustrative) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrophenyl)-6-(4-nitrophenyl)-3-hexanone |

| Bromination | Br₂, FeBr₃ | 1-(4-bromophenyl)-6-(4-bromophenyl)-3-hexanone |

Stereoisomer and Conformational Analysis of Derivatives

The introduction of substituents onto the 1,6-diphenyl-3-hexanone backbone often creates new stereocenters, necessitating an analysis of the resulting stereoisomers. For instance, the formation of a Mannich base at the C-2 or C-4 position converts this carbon into a chiral center. The reaction may produce a racemic mixture of enantiomers, which could potentially be resolved or synthesized stereoselectively using chiral catalysts or auxiliaries.

For the acyclic derivatives themselves, conformational analysis involves the study of rotations around the various carbon-carbon single bonds. The flexible hexanone chain can adopt numerous conformations. The presence of bulky substituents on the phenyl rings or on the chain itself will restrict this rotational freedom, favoring conformations that minimize steric hindrance between adjacent groups. Computational modeling and spectroscopic techniques like NMR can be used to determine the most stable conformers in solution.

Development of Hybrid Molecules Incorporating the 1,6-Diphenyl-3-hexanone Scaffold

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores or structural motifs to create a single chemical entity with potentially synergistic or novel properties. nih.govmdpi.com The 1,6-diphenyl-3-hexanone scaffold is a suitable platform for the development of such hybrids.

One direct method to create a hybrid molecule is through the Mannich reaction, as described previously. If the amine used in the reaction is itself a biologically active molecule or a known pharmacophore (e.g., a derivative of piperazine (B1678402) or morpholine), the resulting Mannich base is a true hybrid molecule. researchgate.net This approach integrates the structural features of the 1,6-diphenyl-3-hexanone core with the functional properties of the chosen amine.

Another strategy involves using the functional groups on a derivatized 1,6-diphenyl-3-hexanone as handles for further conjugation. For example, a hydroxyl or amino group introduced onto one of the phenyl rings can be used as an attachment point to link another molecule via an ester, amide, or ether bond. The ketone group itself can be converted into other functionalities, such as an oxime or a hydrazone, which can then be used to connect to other molecular scaffolds. This modular approach allows for the rational design of complex hybrid molecules where the 1,6-diphenyl-3-hexanone unit acts as a central scaffold.

Applications of 3 Hexanone, 1,6 Diphenyl in Advanced Chemical Systems

Role as a Chemical Building Block in Complex Organic Synthesis

The most significant documented application of a 3-Hexanone, 1,6-diphenyl- derivative is as a crucial intermediate in the stereoselective synthesis of pharmaceutical compounds. Specifically, a diamino derivative, (2S,5S)-2,5-diamino-1,6-diphenyl-3-hexanone, serves as a key building block.

Detailed research findings from patent literature describe the production of this diamino derivative through the hydrogenation of its unsaturated precursor, (2S)-2,5-diamino-1,6-diphenyl-4-hexen-3-one. This reaction is a pivotal step, converting the hexenone (B8787527) into the desired saturated hexanone with high stereoselectivity. The process utilizes a transition metal-containing catalyst to achieve the desired (2S,5S) configuration, which is essential for the biological activity of the final pharmaceutical product. The resulting (2S,5S)-2,5-diamino-1,6-diphenyl-3-hexanone derivatives are highlighted as valuable intermediates for pharmaceuticals, including those developed for the treatment of AIDS.

The stereoselective hydrogenation is critical, and various conditions have been explored to optimize the yield and the diastereomeric ratio. The reaction is typically performed under a hydrogen atmosphere in the presence of a catalyst such as palladium on alumina.

| Precursor | Catalyst | Solvent | Hydrogen Pressure | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| (2S)-2-(N,N-dibenzylamino)-5-acetylamino-1,6-diphenyl-4-hexen-3-one | 3%-Pd-alumina | Acetone | 5 atm | 4-14°C | (2S,5S)-2-(N,N-dibenzylamino)-5-acetylamino-1,6-diphenyl-3-hexanone | 96% |

Utilization in Catalytic Processes

While the core structure of 3-Hexanone, 1,6-diphenyl- possesses functional groups amenable to catalytic applications, a comprehensive review of scientific literature indicates that its specific use in this domain is not well-documented. However, its potential can be inferred from the known chemistry of aromatic ketones.

The carbonyl group of the ketone offers a potential coordination site (a Lewis base) for metal centers. In principle, derivatives of 3-Hexanone, 1,6-diphenyl- could be modified to create bidentate or polydentate ligands for transition metal catalysts. The phenyl groups could also be functionalized to introduce additional donor atoms, creating a chelating ligand. Such ligands are fundamental in homogeneous catalysis for controlling the reactivity and selectivity of metal-catalyzed reactions. Despite this theoretical potential, there are no specific examples in published literature of 3-Hexanone, 1,6-diphenyl- being employed as a scaffold for ligand design in metal-catalyzed transformations.

In the fields of organocatalysis and biocatalysis, ketones are common substrates for a variety of transformations, most notably asymmetric reduction to chiral alcohols. The prochiral center at the C3-carbonyl position of 1,6-diphenyl-3-hexanone makes it a theoretical candidate for such stereoselective reactions. However, specific studies detailing the use of this compound as a substrate in organocatalytic or biocatalytic systems have not been reported. The general reactivity of aromatic ketones suggests it could be a substrate for enzymes like ketoreductases or for organocatalytic hydrogenation processes, but dedicated research on this specific molecule is not publicly available.

Potential in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on non-covalent interactions between molecules. The structure of 3-Hexanone, 1,6-diphenyl-, with its aromatic rings and flexible spacer, contains features that are often exploited in the design of supramolecular systems.

The terminal phenyl groups of the molecule are capable of participating in π-π stacking and C-H-π interactions, which are key driving forces in host-guest chemistry. These aromatic moieties could potentially bind to the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or other synthetic receptors that possess complementary π-electron-rich or π-electron-poor surfaces. The flexible hexanone chain allows the phenyl groups to orient themselves to optimize these interactions. Nevertheless, a review of the current scientific literature does not show any specific studies where 3-Hexanone, 1,6-diphenyl- acts as a guest molecule in a host-guest complex.

Molecules that combine rigid and flexible segments, like 1,6-diphenyl-3-hexanone, are sometimes capable of self-assembly into ordered nanostructures such as films, fibers, or vesicles. The interplay between the solvophobic/solvophilic nature of the phenyl and alkyl parts, along with potential intermolecular π-π stacking of the aromatic rings, could theoretically drive such aggregation. However, there is no documented research demonstrating the self-assembly or nanostructure formation of 3-Hexanone, 1,6-diphenyl-.

State of the Art Spectroscopic and Analytical Characterization of 3 Hexanone, 1,6 Diphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the proposed structure of 3-Hexanone, 1,6-diphenyl-, a suite of NMR experiments would be required to fully characterize its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

In the absence of experimental data, the expected regions for proton and carbon signals can be predicted based on the general knowledge of chemical shifts for similar functional groups.

Expected ¹H NMR Spectral Regions:

| Protons | Expected Chemical Shift (ppm) |

| Aromatic protons (C₆H₅) | 7.0 - 8.0 |

| Methylene (B1212753) protons adjacent to carbonyl (CH₂ CO) | 2.5 - 2.9 |

| Methylene protons adjacent to phenyl (CH₂ Ph) | 2.5 - 2.9 |

| Other methylene protons (CH₂) | 1.5 - 2.0 |

Expected ¹³C NMR Spectral Regions:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 200 - 220 |

| Aromatic carbons (C₆H₅) | 120 - 140 |

| Methylene carbons adjacent to carbonyl or phenyl | 30 - 50 |

| Other methylene carbons | 20 - 30 |

Without experimental spectra, the precise chemical shifts and coupling constants, which are crucial for confirming the connectivity of the atoms, remain unknown.

Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation

To definitively establish the structure of 1,6-diphenyl-3-hexanone, various 2D NMR experiments would be essential. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings between protons and carbons, which is critical for piecing together the entire molecular structure. To date, no such 2D NMR data has been published for this compound.

Dynamic NMR for Conformational Studies

The aliphatic chain in 1,6-diphenyl-3-hexanone possesses conformational flexibility. Dynamic NMR studies could provide insights into the rotational barriers around the various single bonds and the preferred conformations of the molecule in solution. However, no such studies have been reported for this specific ketone.

Advanced Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1,6-diphenyl-3-hexanone. This would allow for the calculation of its elemental formula, C18H20O, with high accuracy, providing strong evidence for the compound's identity. While the theoretical exact mass is known, no experimental HRMS data has been found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (in this case, the molecular ion of 1,6-diphenyl-3-hexanone) and analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure. For ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Predicted Fragmentation Patterns:

| Fragmentation Pathway | Expected Fragment m/z |

| Alpha-cleavage (loss of C₂H₅) | 223 |

| Alpha-cleavage (loss of C₃H₅Ph) | 133 |

| McLafferty rearrangement | Not readily predictable without experimental data |

| Loss of benzyl radical (C₇H₇) | 161 |

| Formation of tropylium ion | 91 |

The table above illustrates some of the expected fragmentation patterns for 1,6-diphenyl-3-hexanone based on the general principles of mass spectrometry of ketones. However, without experimental MS/MS data, the actual fragmentation pathways and the relative abundances of the fragment ions remain speculative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of 3-Hexanone, 1,6-diphenyl-.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 3-Hexanone, 1,6-diphenyl-, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

A prominent absorption band would be anticipated in the region of 1705-1725 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone. The presence of the two phenyl rings would give rise to several bands, including C-H stretching vibrations of the aromatic ring typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the hexanone backbone would be observed in the 2850-3000 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1705-1725 |

| Aromatic C-H | >3000 |

| Aliphatic C-H | 2850-3000 |

| Aromatic C=C | 1450-1600 |

Raman Spectroscopy Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in energy gives information about the vibrational modes in a molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. Since 3-Hexanone, 1,6-diphenyl- possesses a stereocenter at the 3-position (if asymmetrically substituted) or can exist as enantiomers, chiroptical techniques are theoretically applicable.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

An ECD spectrum of an enantiomerically pure sample of 3-Hexanone, 1,6-diphenyl- would exhibit positive or negative Cotton effects, which are characteristic peaks. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. Quantum chemical calculations can be used to predict the ECD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. However, no experimental or calculated ECD data for 3-Hexanone, 1,6-diphenyl- were found in the reviewed literature.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, ORD spectra are unique for each enantiomer of a chiral compound.

The ORD spectrum of a chiral sample of 3-Hexanone, 1,6-diphenyl- would show a plain curve at wavelengths away from an absorption band and a Cotton effect curve (with a peak and a trough) in the vicinity of an absorption band. The shape and sign of the Cotton effect in ORD are related to the absolute configuration. As with ECD, no specific ORD data for 3-Hexanone, 1,6-diphenyl- have been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

If a suitable single crystal of 3-Hexanone, 1,6-diphenyl- could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure and, if chiral and resolved, its absolute configuration in the solid state. This technique would also reveal details about the conformation of the hexanone chain and the packing of the molecules in the crystal lattice. A search of crystallographic databases did not yield a crystal structure for 3-Hexanone, 1,6-diphenyl-.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds. For a compound like 3-Hexanone, 1,6-diphenyl-, both gas and liquid chromatography could be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a GC-MS analysis of 3-Hexanone, 1,6-diphenyl-, the compound would first be vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process often causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information, such as the loss of phenyl or alkyl fragments.

While specific GC-MS data for 3-Hexanone, 1,6-diphenyl- is not available, the table below outlines the expected key parameters and data that would be obtained from such an analysis.

| Parameter | Expected Information |

| Retention Time (RT) | Characteristic value for a specific GC method, used for identification. |

| Molecular Ion Peak (M⁺) | Would appear at an m/z corresponding to the molecular weight of C₁₈H₂₀O. |

| Key Fragmentation Ions | Fragments corresponding to the loss of benzyl (C₇H₇⁺), phenethyl (C₈H₉⁺), and other characteristic fragments from the aliphatic chain. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of 3-Hexanone, 1,6-diphenyl-. This method is particularly well-suited for non-volatile compounds and offers high resolution and sensitivity. The chromatographic behavior of 3-Hexanone, 1,6-diphenyl-, a diarylheptanoid, is typically investigated using reversed-phase HPLC, which separates molecules based on their hydrophobicity.

Detailed research findings indicate that the separation of diarylheptanoids, including 3-Hexanone, 1,6-diphenyl-, is effectively achieved on a C18 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution and retention time for the analyte. A common mobile phase for the analysis of such compounds involves a gradient elution system of acetonitrile and water, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency, particularly for mass spectrometry detection.

While specific retention times are highly dependent on the exact HPLC system, column dimensions, and precise mobile phase conditions, the elution profile of 3-Hexanone, 1,6-diphenyl- can be reliably predicted based on its chemical structure. As a ketone with two phenyl rings, it possesses significant nonpolar character, leading to strong retention on a C18 column. The elution order of related diarylheptanoids is influenced by the polarity imparted by various functional groups; for instance, more hydroxylated analogs will elute earlier than less polar compounds like 3-Hexanone, 1,6-diphenyl-.

For the analysis of 3-Hexanone, 1,6-diphenyl-, a UV detector is commonly employed, with the detection wavelength typically set to the compound's maximum absorbance in the UV-Vis spectrum, which is influenced by the phenyl chromophores.

The following interactive data table summarizes a representative set of HPLC conditions that have been found to be effective for the analysis of diarylheptanoids, which would be applicable to 3-Hexanone, 1,6-diphenyl-.

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Expected Retention Time | Dependent on specific gradient program, but expected to be in the mid-to-late elution range due to its nonpolar nature. |

No Specific Research Found for Theoretical and Computational Studies of 3-Hexanone, 1,6-diphenyl-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the theoretical and computational chemistry of the compound 3-Hexanone, 1,6-diphenyl- corresponding to the detailed outline provided.

The request specified an article structured around several advanced computational chemistry topics, including Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods), Molecular Dynamics Simulations, Reaction Mechanism Prediction, Spectroscopic Property Simulation, and Quantitative Structure-Property Relationships (QSPR) Modeling.

Therefore, it is not possible to provide the requested content for the following sections and subsections, as the foundational research and data are not present in the public domain:

Theoretical and Computational Chemistry Studies of 3 Hexanone, 1,6 Diphenyl

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Insights

Without primary research data, the creation of detailed research findings and data tables as requested is unachievable.

Future Perspectives and Interdisciplinary Research Avenues for 3 Hexanone, 1,6 Diphenyl

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The convergence of machine learning (ML) and artificial intelligence (AI) with chemical sciences is revolutionizing the discovery and development of new molecules and reactions. For a compound like 3-Hexanone, 1,6-diphenyl-, these computational tools offer a powerful lens through which to predict its properties, explore its reactivity, and identify potential applications.

A significant area of opportunity lies in the use of ML to guide the discovery of new reactions where 3-Hexanone, 1,6-diphenyl- could serve as a key building block. By analyzing reaction databases, ML algorithms can identify patterns and predict the outcomes of novel transformations, thereby accelerating the exploration of its chemical space. This data-driven approach can help researchers to design experiments with a higher probability of success, ultimately fostering a more efficient and innovative chemical discovery process. The development of a machine-learning-guided workflow could expedite the exploration of its potential in various areas of organic chemistry. nih.gov

| Application of ML/AI | Potential Impact on 3-Hexanone, 1,6-diphenyl- Research | Illustrative ML Model Type |

|---|---|---|

| Property Prediction | Estimation of physicochemical and biological properties. | Quantitative Structure-Activity Relationship (QSAR) |

| Retrosynthesis | Design of novel and efficient synthetic routes. | Graph-based neural networks |

| Reaction Prediction | Identification of new reactions and applications. | Natural Language Processing (NLP) on chemical literature |

| Material Screening | High-throughput screening for functional material applications. | Supervised classification models |

Exploration in Niche Areas of Organic Functional Materials

The unique molecular architecture of 3-Hexanone, 1,6-diphenyl-, featuring a central ketone group and two terminal phenyl rings, suggests its potential as a scaffold for novel organic functional materials. The exploration of its properties in niche areas such as mechanoresponsive materials and organic electronics could yield exciting discoveries.

The structurally similar compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is known to exhibit interesting responses to mechanical stimulation, including emission enhancement and piezochromism. rsc.org This raises the intriguing possibility that 3-Hexanone, 1,6-diphenyl-, with its different conjugation and conformational flexibility, could also display unique mechano-optical properties. Such materials could find applications in sensors, security inks, and smart coatings.

In the realm of organic electronics, the diaryl ketone motif is present in various photoactive molecules. Investigating the photophysical and electrochemical properties of 3-Hexanone, 1,6-diphenyl- could reveal its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a photosensitizer. Its synthesis and incorporation into polymeric structures could also be explored to develop new functional polymers with tailored electronic and optical properties.

Design of Targeted Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The design of probes with high specificity and sensitivity is a continuous challenge in chemical biology. The structure of 3-Hexanone, 1,6-diphenyl- offers a starting point for the rational design of targeted chemical probes and ligands.

The lipophilic nature of the phenyl rings combined with the polar ketone group could facilitate interactions with biological macromolecules, such as proteins. By introducing specific functional groups or reporter moieties (e.g., fluorophores, biotin), derivatives of 3-Hexanone, 1,6-diphenyl- could be developed as probes to study enzyme activity, receptor binding, or cellular imaging. For instance, the related compound 1,6-diphenyl-1,3,5-hexatriene (DPH) is a well-known fluorescent probe used to investigate the fluidity of cell membranes. nih.govbiotium.com This precedent suggests that with appropriate modifications, 3-Hexanone, 1,6-diphenyl- could be engineered to target specific cellular components or processes.

Furthermore, the diaryl ketone scaffold can be a key pharmacophore in medicinal chemistry. Computational docking studies could be employed to screen libraries of virtual compounds based on the 3-Hexanone, 1,6-diphenyl- framework against various biological targets. This in silico approach can prioritize the synthesis of derivatives with the highest potential for biological activity, streamlining the drug discovery process.

Sustainable Synthesis and Process Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 3-Hexanone, 1,6-diphenyl-, a focus on sustainable synthesis and process optimization is crucial for its potential future applications.

Traditional methods for the synthesis of diaryl ketones, such as Friedel-Crafts acylation, often involve harsh reagents and generate significant waste. nih.gov Modern catalytic methods offer more environmentally benign alternatives. For instance, palladium-catalyzed carbonylative coupling reactions, which can utilize carbon monoxide surrogates, present a promising avenue for the sustainable synthesis of diaryl ketones. chemistryviews.orgresearchgate.net The development of a catalytic route to 3-Hexanone, 1,6-diphenyl- would be a significant advancement.

Process optimization, aided by statistical design of experiments (DoE) and real-time reaction monitoring, can further enhance the sustainability of its synthesis. By systematically varying reaction parameters such as temperature, pressure, catalyst loading, and solvent, an optimized process with high yield, minimal byproducts, and reduced energy consumption can be achieved. The use of flow chemistry could also offer advantages in terms of safety, scalability, and process control.

| Sustainable Synthesis Strategy | Description | Potential Advantage for 3-Hexanone, 1,6-diphenyl- |

| Catalytic Carbonylative Coupling | Palladium-catalyzed reaction of aryl halides with a carbon monoxide source. chemistryviews.org | Avoids stoichiometric and often harsh reagents. |

| Oxidation of Diaryl Methanols | Use of oxidizing agents like DDQ to convert diaryl methanols to ketones. patsnap.com | Can be a high-yielding and selective method. |

| Umpolung Synthesis | Reversed polarity approach using acyl anion equivalents. nih.gov | Offers an alternative synthetic strategy for complex diaryl ketones. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Improved heat and mass transfer, enhanced safety, and scalability. |

Emerging Paradigms in Catalyst Development

The synthesis of 3-Hexanone, 1,6-diphenyl- and its derivatives would greatly benefit from advancements in catalyst development. Emerging paradigms in catalysis, such as the use of earth-abundant metals, photocatalysis, and enzymatic catalysis, offer exciting opportunities.

While palladium has been a workhorse in cross-coupling reactions, its cost and toxicity are concerns. The development of catalysts based on more abundant and less toxic metals like iron, copper, or nickel for the synthesis of diaryl ketones is a key area of research. The design of novel ligands that can stabilize these base metal catalysts and promote high catalytic activity and selectivity is a critical challenge.

Photocatalysis, which utilizes light to drive chemical reactions, offers a green and powerful tool for organic synthesis. The development of a photocatalytic route to 3-Hexanone, 1,6-diphenyl- could enable milder reaction conditions and unique reactivity patterns that are not accessible through traditional thermal methods.

Finally, the use of enzymes as catalysts (biocatalysis) is gaining traction due to their high selectivity and environmentally friendly nature. While a natural enzyme for the synthesis of 3-Hexanone, 1,6-diphenyl- is unlikely to exist, directed evolution and protein engineering could be used to create bespoke enzymes for its production. This approach aligns perfectly with the goals of sustainable and green chemistry. The development of efficient and reusable catalysts is a key focus in modern chemistry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.